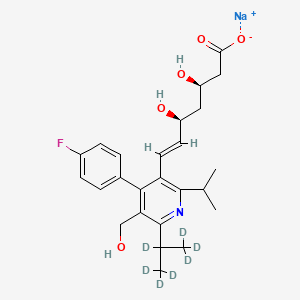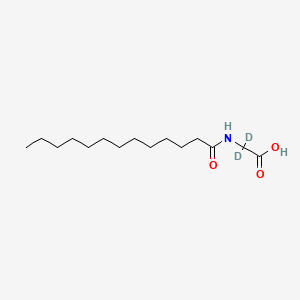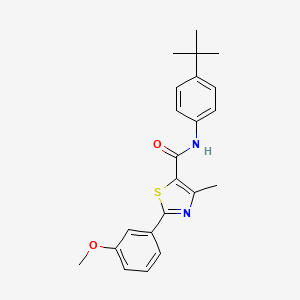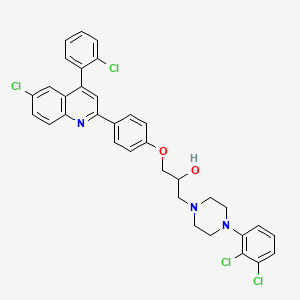
Folate-PEG3-C2-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Folate-PEG3-C2-acid is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is an acid fragment of Folate-PEG3-NHS ester and is primarily used in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules . This compound combines folic acid with a PEG linker, which allows it to target folate receptors that are overexpressed on the surface of certain cells, including many cancer cells .
Vorbereitungsmethoden
The synthesis of Folate-PEG3-C2-acid involves several steps. One common method is the W1/O/W2 technique, which is used to synthesize folate-functionalized nanoparticles . The process involves the following steps:
Preparation of the organic phase: Dissolve the folate-PEG3-NHS ester in an organic solvent.
Emulsification: Add the organic phase to an aqueous phase containing a surfactant, followed by sonication to form an emulsion.
Solvent evaporation: Remove the organic solvent under reduced pressure to form nanoparticles.
Purification: Purify the nanoparticles using techniques such as dialysis or centrifugation.
Industrial production methods may involve scaling up these processes and optimizing reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Folate-PEG3-C2-acid undergoes various chemical reactions, including:
Substitution reactions: The compound can react with nucleophiles to form new bonds. For example, it can react with amines to form amide bonds.
Oxidation and reduction reactions: These reactions can modify the functional groups on the compound, affecting its reactivity and stability.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to form carboxylic acids and alcohols.
Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Folate-PEG3-C2-acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its key applications include:
Targeted drug delivery: The compound is used to deliver therapeutic agents directly to cancer cells by targeting folate receptors, enhancing treatment efficacy while reducing harm to healthy cells.
Advanced imaging and diagnostics: This compound is used in the development of imaging systems that precisely locate and track disease progression.
Receptor quantification: The compound is used to quantify folate receptors on cell surfaces, providing insights into cellular behaviors and disease states.
Nanoparticle synthesis: It is used to synthesize folate-functionalized nanoparticles for various biomedical applications, including drug delivery and imaging.
Wirkmechanismus
Folate-PEG3-C2-acid exerts its effects by targeting folate receptors that are overexpressed on the surface of certain cells, including many cancer cells . The folate receptor has a high affinity for folic acid, allowing the compound to bind specifically to these receptors. Once bound, the compound can be internalized by the cell through receptor-mediated endocytosis, delivering therapeutic agents or imaging probes directly to the target cells .
Vergleich Mit ähnlichen Verbindungen
Folate-PEG3-C2-acid is unique due to its combination of folic acid and a PEG linker, which allows it to target folate receptors with high specificity . Similar compounds include:
Methotrexate: An antifolate drug used in cancer chemotherapy.
Raltitrexed: Another antifolate used in cancer treatment.
Pemetrexed: A multi-targeted antifolate used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
These compounds share the ability to target folate receptors but differ in their specific structures and mechanisms of action.
Eigenschaften
Molekularformel |
C28H36N8O10 |
|---|---|
Molekulargewicht |
644.6 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H36N8O10/c29-28-35-24-23(26(41)36-28)33-19(16-32-24)15-31-18-3-1-17(2-4-18)25(40)34-20(27(42)43)5-6-21(37)30-8-10-45-12-14-46-13-11-44-9-7-22(38)39/h1-4,16,20,31H,5-15H2,(H,30,37)(H,34,40)(H,38,39)(H,42,43)(H3,29,32,35,36,41)/t20-/m0/s1 |
InChI-Schlüssel |
ZRMDXRKPSYWJMC-FQEVSTJZSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCOCCOCCOCCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


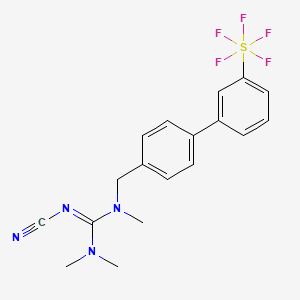

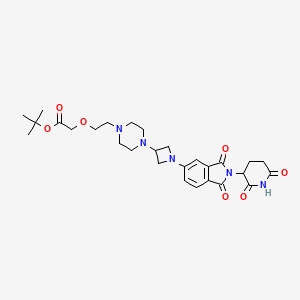
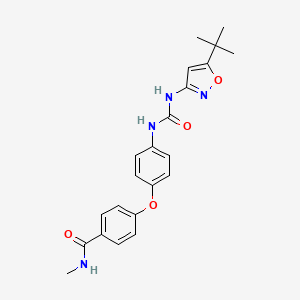

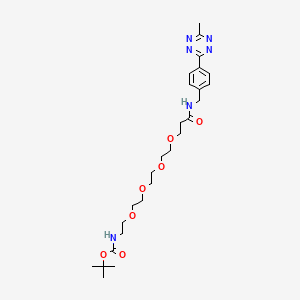



![N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B15138073.png)
